![molecular formula C12H12N2O2 B4689457 N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE](/img/structure/B4689457.png)
N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE
Overview
Description
N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the benzamide moiety. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can lead to the opening of the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can lead to ring-opened products such as enaminoketones .
Scientific Research Applications
N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, interacting with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
Benzisoxazole: A benzene-fused isoxazole with similar biological activities.
Isoxazolyl Biphenylsulfonamides: Compounds with dual receptor antagonist activity.
Uniqueness
N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the isoxazole ring with the benzamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-N-(1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)12(15)13-11-5-6-16-14-11/h3-7H,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUVHNXYSUUHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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